molecular formula C11H18N2O2 B14135926 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione CAS No. 89003-34-9

1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione

Cat. No.: B14135926
CAS No.: 89003-34-9
M. Wt: 210.27 g/mol
InChI Key: SZADYYSMNSDTPZ-UHFFFAOYSA-N
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Description

1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with piperidine-2,6-dione . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, which are crucial in the synthesis of piperidine derivatives . The use of high-pressure reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of certain proteases or kinases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and interaction with multiple molecular targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

89003-34-9

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)piperidine-2,6-dione

InChI

InChI=1S/C11H18N2O2/c14-10-5-4-6-11(15)13(10)9-12-7-2-1-3-8-12/h1-9H2

InChI Key

SZADYYSMNSDTPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)CCCC2=O

Origin of Product

United States

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